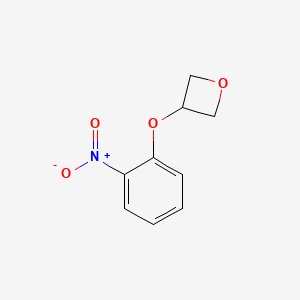![molecular formula C27H21N3O3 B2747358 N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide CAS No. 728016-94-2](/img/structure/B2747358.png)
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research due to their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-methylimidazo[1,2-a]pyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization reactions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using bromine or chlorine.
Common Reagents and Conditions
Common reagents include bromine for halogenation, sodium methoxide for deprotonation, and palladium catalysts for coupling reactions. Typical conditions involve temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which has shown antimicrobial properties .
Applications De Recherche Scientifique
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its anticancer properties, particularly against cell lines like MCF-7 and HeLa.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mécanisme D'action
The mechanism of action of N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of phosphatidylinositol-3-kinases (PI3K), leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of PI3K, blocking its function and disrupting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolimidine: An antiulcer drug with a similar imidazo[1,2-a]pyridine core.
Zolpidem: A medication for treating insomnia, also containing the imidazo[1,2-a]pyridine moiety.
Saripidem: A sedative and anxiolytic drug with a related structure.
Uniqueness
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide stands out due to its unique combination of the imidazo[1,2-a]pyridine and chromene moieties, which confer distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-3-7-18-9-4-11-20-15-22(27(32)33-24(18)20)26(31)28-21-12-5-10-19(14-21)23-16-30-13-6-8-17(2)25(30)29-23/h3-6,8-16H,1,7H2,2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDBOGPSMQHNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)CC=C)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747280.png)
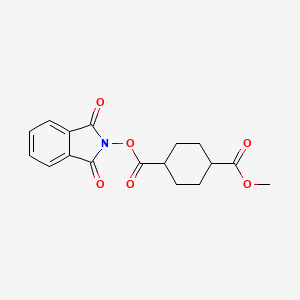
![2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2747277.png)
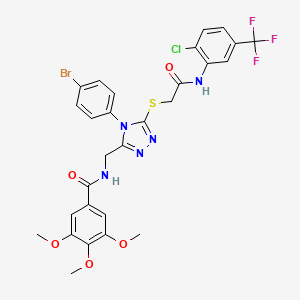
![(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2747294.png)
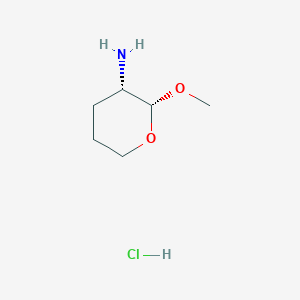
![2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2747296.png)
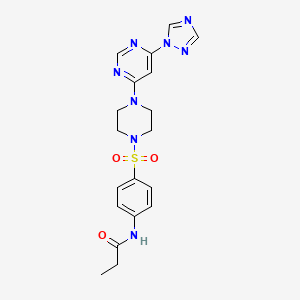
![3-(1',5'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2747281.png)
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2747284.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrimidine-2-carboxamide](/img/structure/B2747287.png)
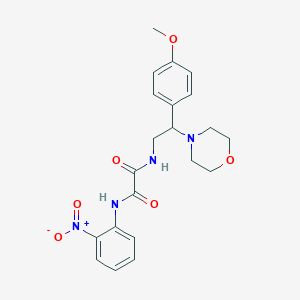
![2-Nitro-N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2747292.png)
